N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
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Overview
Description
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a versatile acetylated neuraminic acid derivative, often referred to as a sialic acid derivative. This compound is significant in various biochemical and medical research fields due to its role as a terminal sugar in glycoproteins .
Mechanism of Action
Target of Action
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a derivative of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid . Sialic acids are often present as the terminal sugar of glycoproteins . Therefore, the primary targets of this compound are likely to be these glycoproteins.
Biochemical Pathways
Since it is a derivative of neu5ac, it may be involved in the sialylation process, which is crucial for many biological functions such as cell-cell interaction, immune response, and pathogen recognition .
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This could potentially affect its bioavailability.
Biochemical Analysis
Biochemical Properties
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, N-acetylneuraminic acid, a related compound, is often found in complex glycans on mucins and glycoproteins located at the cell membrane .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, N-acetylneuraminic acid acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 typically involves the acetylation of N-Acetylneuraminic Acid Methyl Ester. The process includes the use of acetic anhydride and a base such as pyridine under controlled temperature conditions to achieve the pentaacetate form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives and deacetylated forms, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Investigated for its potential in targeting cancer cells and viral infections.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Comparison with Similar Compounds
Similar Compounds
- N-Acetylneuraminic Acid Methyl Ester
- Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate
- Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate
Uniqueness
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in targeted biochemical and medical research .
Properties
CAS No. |
950508-99-3 |
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Molecular Formula |
C22H31NO14 |
Molecular Weight |
536.501 |
IUPAC Name |
methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |
InChI Key |
MFDZYSKLMAXHOV-UCWJTYEISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Synonyms |
5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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